S-allyl-L-cysteine

概要

説明

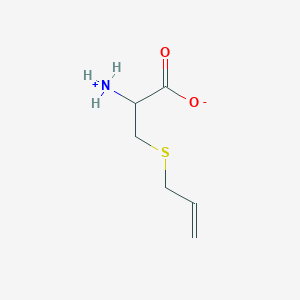

Chemical Properties and Sources S-Allyl-L-cysteine (SAC) is a sulfur-containing amino acid derivative found predominantly in Allium sativum (garlic). Its molecular formula is C₆H₁₁NO₂S (monoisotopic mass: 161.05105 Da) . SAC is a stable, water-soluble compound formed during garlic processing (e.g., aging, fermentation, or thermal treatment) through enzymatic hydrolysis of γ-glutamyl-S-allyl-L-cysteine by γ-glutamyl transpeptidase . Fresh garlic contains SAC in concentrations ranging from 19.0–1736.3 µg/g (fresh weight), but processing methods such as black garlic production elevate SAC levels up to 8021.2 µg/g .

Bioactivities and Therapeutic Potential SAC is renowned for its:

- Antioxidant and anti-inflammatory properties .

- Neuroprotective effects, including inhibition of endoplasmic reticulum stress and calpain activation in neurodegenerative diseases .

- Anticancer activity, particularly in breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), where it alters hydrogen sulfide (H₂S)-synthesizing enzyme expression .

準備方法

合成ルートと反応条件

S-アリル-L-システインは、さまざまな方法で合成することができます。一般的なアプローチの1つは、塩基性条件下でシステインとアリルブロミドを反応させる方法です。反応は一般的に以下のように進行します。

- システインを水に溶解します。

- 水酸化ナトリウムなどの塩基を溶液に加えます。

- 混合物にアリルブロミドを導入します。

- 反応混合物を室温で数時間撹拌します。

- 結晶化またはクロマトグラフィーにより生成物を精製します。

工業的生産方法

S-アリル-L-システインの工業的生産は、多くの場合、ニンニクからの抽出によって行われます。このプロセスには以下が含まれます。

- 新鮮なニンニクを砕いて汁を抽出します。

- ニンニクを熟成させ、その間にS-アリル-L-システインが自然に生成されます。

- エタノールや水などの溶媒を使用して化合物を抽出します。

- ろ過と蒸発によって抽出物を精製します .

化学反応の分析

反応の種類

S-アリル-L-システインは、以下を含むいくつかの種類の化学反応を起こします。

酸化: スルホキシドやスルホンを形成するために酸化することができます。

還元: この化合物は、チオールを形成するために還元することができます。

置換: S-アリル-L-システインは求核置換反応に参加することができ、その中でアリル基は他の官能基に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アルキルハライドや酸などの試薬は、塩基性または酸性条件下で使用されます。

形成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール。

置換: さまざまな置換システイン誘導体.

科学研究への応用

S-アリル-L-システインは、幅広い科学研究への応用があります。

科学的研究の応用

Anticancer Properties

Mechanisms of Action:

S-allyl-L-cysteine exhibits significant antiproliferative effects on cancer cells. Studies have shown that SAC induces cytotoxicity in human lung cancer cell lines by promoting oxidative damage and downregulating key survival pathways such as Nrf2 and NF-κB. In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that SAC treatment resulted in decreased cell viability and altered expression of sulfur metabolism enzymes like 3-mercaptopyruvate sulfurtransferase (MPST), cystathionine γ-lyase (CTH), and cystathionine β-synthase (CBS) .

Case Study:

In a controlled study, various concentrations of SAC were tested on MCF-7 cells over different incubation times. The results indicated a significant reduction in viable cells at higher concentrations (4.50 mM), with MPST expression increasing after prolonged exposure . This suggests that SAC may play a role in regulating sulfur metabolism in cancer therapy.

Neuroprotective Effects

Oxidative Stress and Neuroprotection:

this compound has been shown to protect neurons from oxidative stress, particularly in models of stroke. Research indicates that SAC activates the Nrf2-dependent antioxidant response, enhancing the expression of antioxidant genes and providing protection against ischemic injury .

Case Study:

In a study involving primary cultured neurons subjected to oxygen and glucose deprivation, SAC treatment significantly reduced neuronal injury by activating protective pathways . Furthermore, SAC was effective in preventing synaptic degeneration and tau protein phosphorylation in transgenic mouse models of Alzheimer's disease, highlighting its potential as a neuroprotective agent .

Cardiovascular Health

Blood Flow Improvement:

this compound has been associated with improved blood flow through nitric oxide-dependent mechanisms. This property is particularly beneficial for cardiovascular health, as it may enhance endothelial function and reduce oxidative stress .

Case Study:

A study on rats indicated that SAC administration improved sperm quality and provided protection against age-related dysfunction, suggesting broader implications for reproductive health linked to cardiovascular function .

Antidepressant Effects

Oxidative Damage Prevention:

Recent findings suggest that this compound exhibits antidepressant-like effects by reducing oxidative stress in the hippocampus. In animal models, SAC administration led to significant reductions in immobility scores during forced swim tests, indicating enhanced mood-related behaviors .

Case Study:

In a controlled experiment, rats treated with 120 mg/kg of SAC showed a 44% decrease in immobility scores compared to controls, correlating with decreased oxidative damage markers such as lipid peroxidation .

Pharmacokinetics and Safety

Metabolism Insights:

Research indicates that this compound is well-tolerated with minimal drug interactions due to its low inhibition of cytochrome P450 enzymes. This property enhances its safety profile for potential therapeutic applications .

作用機序

S-アリル-L-システインは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

酵素阻害: この化合物は、細胞死経路に関与するカルパインなどの酵素を阻害します。

類似化合物の比較

S-アリル-L-システインは、その特定の生物活性と安定性のために、他の類似化合物と比較してユニークです。類似化合物には以下が含まれます。

S-アリルメルカプトシステイン: ニンニクに含まれる別の有機硫黄化合物で、その抗がん作用で知られています。

γ-グルタミル-S-アリルシステイン: S-アリル-L-システインの前駆体であり、ニンニクにも含まれています。

S-エチル-L-システイン: 神経保護効果が似ていますが、効力が異なる誘導体

S-アリル-L-システインは、そのよく文書化された健康上の利点と老化したニンニクへの存在により、研究と実用的な用途の両方にとって貴重な化合物です。

類似化合物との比較

Comparison with Structural Analogs and Related Organosulfur Compounds

Structural Analogs of SAC

Other Organosulfur Compounds in Garlic

Key Research Findings and Data

Stability and Bioavailability

- SAC’s stability during storage and processing (e.g., black garlic) contrasts sharply with alliin and allicin, which degrade rapidly .

- SAC exhibits high oral absorption (85–90%) in rats due to efficient renal reabsorption, unlike DADS, which requires metabolic activation .

Concentration Variability

- SAC content varies significantly across garlic cultivars: 135.67 µg/g in Vessalico garlic vs. negligible levels in French cultivars .

- Processed garlic products (e.g., fermented extracts) contain SAC at 4.5–10× higher concentrations than fresh garlic .

Mechanistic Differences in Bioactivity

生物活性

S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid derived from garlic, known for its diverse biological activities, including anticancer, neuroprotective, and antioxidant effects. This article synthesizes research findings on the biological activity of SAC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

SAC exhibits several mechanisms through which it exerts its biological effects:

- Anticancer Activity : SAC has been shown to induce apoptosis in various cancer cell lines, including breast and bladder cancer. It suppresses cell proliferation by disrupting cell cycle progression and enhancing apoptosis-related gene expression. Specifically, SAC treatment leads to increased levels of caspases and poly(ADP-ribose) polymerase (PARP), which are critical in the apoptotic pathway .

- Antioxidant Properties : SAC acts as an antioxidant by reducing oxidative stress in cells. It has been reported to decrease lipid peroxidation and enhance the activity of antioxidant enzymes such as manganese-superoxide dismutase (Mn-SOD) in the hippocampus .

- Neuroprotection : In models of neurodegenerative diseases, SAC has demonstrated protective effects against neuronal damage. It mitigates amyloid-beta production and tau protein phosphorylation in Alzheimer's disease models, suggesting potential therapeutic applications for neurodegenerative disorders .

- Hormonal Regulation : Recent studies indicate that SAC may enhance testosterone production in mice by acting directly on Leydig cells in the testes, rather than influencing hypothalamic or pituitary functions .

Case Studies and Research Findings

The following table summarizes key findings from studies investigating the biological activities of SAC:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of SAC critical for experimental design?

SAC (C₆H₁₁NO₂S) is a sulfur-containing amino acid derivative with a molecular weight of 161.22 g/mol. Key properties include:

- Solubility : Highly soluble in water and polar solvents, critical for in vitro assays .

- Stability : Degrades under prolonged storage; requires airtight containers at 2–8°C to prevent oxidation .

- Thermal sensitivity : Decomposes at temperatures >150°C, necessitating low-heat protocols .

Methodological Tip: Use fresh preparations and validate purity via HPLC-MS (≥98% purity recommended) .

Q. How can SAC be quantified in biological matrices?

Validated methods include:

- LC-ESI-MS/MS : Mixed-mode reversed-phase and cation-exchange chromatography for plasma/serum .

- HPLC with UV detection : For garlic extracts, using γ-glutamyl-SAC as a precursor marker .

Key challenge: SAC’s rapid renal reabsorption in vivo requires timed sampling for pharmacokinetic studies .

Q. What are standard in vitro models for studying SAC’s neuroprotective effects?

- Primary neuronal cultures : Rat hippocampal neurons exposed to amyloid-β or tunicamycin to model Alzheimer’s pathology .

- Neuroblastoma cell lines : Human SH-SY5Y or NBL cells for apoptosis assays (e.g., mitochondrial depolarization via JC-1 staining) .

Optimization: Use SAC concentrations of 10–100 µM, validated for dose-dependent responses .

Advanced Research Questions

Q. How does SAC modulate mitochondrial dysfunction in neurodegenerative models?

SAC reduces reactive oxygen species (ROS) by:

- Chelating redox-active metals (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions .

- Enhancing antioxidant enzymes : Upregulates superoxide dismutase (SOD) and glutathione peroxidase .

Contradiction: Some studies report SAC’s pro-oxidant effects at high doses (>200 µM), requiring careful dose-response validation .

Q. What experimental strategies resolve contradictions in SAC’s anti-inflammatory effects?

Conflicting data on NF-κB inhibition vs. COX-2 suppression may arise from:

- Cell-type specificity : Macrophages (RAW 264.7) show stronger COX-2 suppression than endothelial cells .

- Timing of exposure : Pre-treatment vs. co-treatment alters SAC’s efficacy in LPS-induced inflammation models .

Recommendation: Use siRNA knockdowns to isolate SAC’s primary targets (e.g., p65 subunit of NF-κB) .

Q. How can flow chemistry improve SAC derivative synthesis?

Recent advances employ continuous-flow γ-glutamylation :

- Enzyme immobilization : Hydroxyapatite-adsorbed γ-glutamyl transferase for stable catalysis .

- Yield optimization : 60–70% conversion efficiency achieved at 25°C with 2-hour residence times .

Advantage: Reduces side reactions (e.g., oxidation) compared to batch synthesis .

Q. Methodological Challenges

Q. What are best practices for ensuring SAC’s stability in long-term studies?

- Storage : Use amber vials under nitrogen atmosphere to prevent light-/oxygen-induced degradation .

- Purity checks : Monthly HPLC validation to detect degradation products (e.g., diallyl disulfide) .

Q. How to address low bioavailability in in vivo SAC studies?

- Co-administration : Combine with piperine (bioenhancer) to improve intestinal absorption .

- Nanoformulations : Liposomal encapsulation increases brain uptake in rodent Alzheimer’s models .

Q. Data Interpretation

Q. How to reconcile SAC’s dual role in apoptosis (pro-survival vs. pro-death)?

Context-dependent effects arise from:

- Cell lineage : Pro-apoptotic in cancer cells (e.g., NBL cells) via caspase-3 activation vs. anti-apoptotic in neurons via Bcl-2 upregulation .

- Oxidative stress thresholds : Low SAC doses (≤50 µM) scavenge ROS, while high doses perturb redox balance .

Q. What statistical models are robust for SAC’s dose-response variability?

特性

IUPAC Name |

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHNWWNDFHPOH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894862 | |

| Record name | S-Allylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21593-77-1 | |

| Record name | (+)-S-Allylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Allylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。